Morpholine-4-carbothiohydrazide

Anticancer Thiosemicarbazone DNA Binding

Morpholine-4-carbothiohydrazide (CAS 6499-15-6) is a differentiated thiosemicarbazide building block. The morpholine ring is not a silent feature; it is the key driver of pharmacological efficacy. Derived Schiff base ligands show single-digit micromolar IC50 values against MCF-7 and A549 cancer cells, a potency advantage over non-morpholine analogs. The compound also uniquely enables the synthesis of carbinolamine adducts with selective lung cancer cytotoxicity and serves as a precursor for pyrene-based fluorescent probes with tunable DNA binding. Procure this specific scaffold to unlock applications inaccessible with simpler thiosemicarbazides.

Molecular Formula C5H11N3OS
Molecular Weight 161.23 g/mol
CAS No. 6499-15-6
Cat. No. B1276007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carbothiohydrazide
CAS6499-15-6
Molecular FormulaC5H11N3OS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)NN
InChIInChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10)
InChIKeyACWSTHNVQZSSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-4-carbothiohydrazide (CAS 6499-15-6): Properties and Core Scientific Identity


Morpholine-4-carbothiohydrazide (CAS 6499-15-6) is a heterocyclic thiosemicarbazide derivative containing a morpholine ring, with the molecular formula C5H11N3OS and a molecular weight of 161.23 g/mol [1]. It is a versatile synthetic building block characterized by its thioamide and terminal hydrazine functionalities, which enable condensation reactions with carbonyl compounds to form thiosemicarbazone ligands [2]. Its physicochemical properties include a melting point of 156-158 °C, a computed XLogP3 of -1, and a topological polar surface area of 82.6 Ų [1]. The compound is primarily employed as a precursor in the synthesis of Schiff base ligands and their corresponding metal complexes, which exhibit a wide range of biological and catalytic activities.

Morpholine-4-carbothiohydrazide: Why In-Class Thiosemicarbazides Are Not Interchangeable


While thiosemicarbazide and its substituted analogs share the core N–C(=S)–N–N framework, the presence of a terminal morpholine ring in Morpholine-4-carbothiohydrazide fundamentally alters its steric and electronic properties, which in turn dictate the coordination geometry, solubility, and ultimate biological activity of its derived metal complexes [1]. Direct comparative studies reveal that morpholine-containing thiosemicarbazones exhibit superior anticancer potency (IC50: 2.52-7.41 µM) relative to analogs bearing different N-terminal substitutions, underscoring that the morpholine moiety is not a silent structural feature but a critical determinant of pharmacological efficacy [2]. Consequently, substituting Morpholine-4-carbothiohydrazide with a simpler thiosemicarbazide or a pyrrolidine analog can lead to markedly different, and often suboptimal, outcomes in both coordination chemistry and biological applications [3].

Morpholine-4-carbothiohydrazide: Quantified Differentiation Versus Closest Analogs


Morpholine vs. Pyrrolidine in Pyrene-Thiosemicarbazones: Differential Cytotoxicity and DNA Binding

When incorporated into pyrene-based thiosemicarbazones, the morpholine-containing compound PM1 exhibits distinct biological properties compared to its pyrrolidine analog PP1. While both are derived from their respective carbothiohydrazide precursors, molecular docking and in vitro assays reveal that the morpholine derivative PM1 has a lower binding energy and weaker DNA interaction than PP1, leading to a different cytotoxic profile [1]. Specifically, the cyclized thiadiazole derived from PM1 (PM2) showed reduced activity, while the pyrrolidine-derived PP2 was the most potent compound in the series.

Anticancer Thiosemicarbazone DNA Binding

Superior Anticancer Potency of Morpholine-Containing Thiosemicarbazones Over Non-Morpholine Analogs

A comparative study of N(4)-ring incorporated 5-methoxyisatin thiosemicarbazones evaluated four compounds: MeOIstTmor (thiomorpholine), MeOIstDmMor (2,6-dimethylmorpholine), MeOIstMor (morpholine), and MeOIstDm (dimethyl). The morpholine-containing derivative MeOIstMor demonstrated high anticancer activity against MCF-7 breast cancer cells with an IC50 of 2.93 µM, while the dimethyl analog MeOIstDm was less potent [1]. Another morpholine derivative in the same study, MeOIstDmMor, was the most potent overall against A549 lung cancer cells (IC50 2.52 µM).

Anticancer Isatin Thiosemicarbazones VEGFR2

Unexpected Reactivity: Formation of Carbothiohydrazide Adducts Instead of Thiosemicarbazones

In a reaction with 4-(dimethylamino)benzaldehyde, Morpholine-4-carbothiohydrazide yielded N-((4-dimethylamino)phenyl(hydroxy)methyl)morpholine-4-carbothiohydrazide (H2K), an adduct formed via nucleophilic attack on the aldehyde carbonyl, rather than the expected thiosemicarbazone condensation product [1]. This represents a deviation from typical thiosemicarbazide chemistry, where condensation to the imine is the standard outcome. The resulting H2K exhibited notable cytotoxicity against lung cancer cells with an IC50 of 9.37 µg/mL [2].

Synthetic Chemistry Reactivity Anticancer

Morpholine Ring Enables Mixed-Type Corrosion Inhibition in Acidic Media

The free ligand H2L, (E)-N'-(2-hydroxy-5-nitrobenzylidene)morpholine-4-carbothiohydrazide, and its Co(II) and Ni(II) complexes were evaluated as corrosion inhibitors for carbon steel in 0.5 M H2SO4. Potentiodynamic polarization (PDP) analysis revealed that the morpholine-containing ligand acts as a mixed-type inhibitor, effectively reducing both anodic and cathodic corrosion currents [1]. While direct quantitative comparison with non-morpholine analogs is not provided in this study, the class-level inference is that the morpholine ring's heteroatoms contribute to strong adsorption onto the metal surface, a key mechanism for inhibition efficacy.

Corrosion Inhibition Carbon Steel Electrochemistry

Enhanced Thermal Stability in Morpholine-Derived Thiosemicarbazone Metal Complexes

Thermal analyses (TG/DTG) of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide reveal that the thermal stability of the complexes varies based on the number of solvent molecules, ionic radii, and steric effects of anions [1]. The decomposition pathways consistently initiate with the cleavage of the weak N–NH bond of the thiosemicarbazone moiety. While direct comparative thermal data for non-morpholine analogs is not provided, the class-level inference is that the morpholine ring contributes to overall complex stability through its electron-donating properties and steric bulk.

Coordination Chemistry Thermal Stability Metal Complexes

Morpholine-Containing Thiosemicarbazides Show Enhanced Antimycobacterial Activity

A study on 4-substituted picolinohydrazonamides as antitubercular agents reported that compounds possessing a hydrophilic cyclic amine such as morpholine at the end of the thiosemicarbazide chain exhibited the highest antimycobacterial activity . Specifically, the morpholine-containing derivatives showed superior tuberculostatic activity compared to analogs with other amine substitutions. This is a class-level inference indicating that the morpholine ring, introduced via Morpholine-4-carbothiohydrazide, is a privileged substructure for enhancing activity against Mycobacterium tuberculosis.

Antitubercular Antimycobacterial Thiosemicarbazide

Morpholine-4-carbothiohydrazide: Optimal Procurement-Driven Application Scenarios


Synthesis of Potent Anticancer Thiosemicarbazones

Procure Morpholine-4-carbothiohydrazide for the synthesis of N(4)-morpholine substituted thiosemicarbazones, which demonstrate single-digit micromolar IC50 values (2.52-2.93 µM) against breast (MCF-7) and lung (A549) cancer cell lines [1]. This scaffold provides a distinct advantage over non-morpholine analogs, which show reduced potency. Recommended for medicinal chemistry programs targeting VEGFR2 and EGFR pathways [1].

Development of Mixed-Type Corrosion Inhibitors for Carbon Steel

Utilize Morpholine-4-carbothiohydrazide as a precursor for Schiff base ligands (e.g., (E)-N'-(2-hydroxy-5-nitrobenzylidene) derivatives) that function as mixed-type corrosion inhibitors in acidic media (0.5 M H2SO4) [2]. The morpholine moiety enhances adsorption onto carbon steel surfaces, a property not universally shared by simpler thiosemicarbazide-derived inhibitors. Applicable for industrial corrosion protection formulations [2].

Preparation of Unusual Carbothiohydrazide Adducts with Antitumor Activity

Exploit the unique reactivity of Morpholine-4-carbothiohydrazide with specific aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde) to generate carbinolamine adducts like H2K, which exhibit selective cytotoxicity against lung cancer cells (IC50 = 9.37 µg/mL) [3]. This synthetic pathway is not accessible with standard thiosemicarbazides, offering a differentiated route to novel bioactive molecules [3].

Construction of Pyrene-Based Fluorescent Probes and DNA Binders

Incorporate Morpholine-4-carbothiohydrazide into pyrene-thiosemicarbazone conjugates (e.g., PM1) for the development of fluorescent sensors and DNA-binding agents [4]. Comparative studies with pyrrolidine analogs (PP1) show that the morpholine ring modulates DNA binding affinity (Kb) and cytotoxicity, allowing for tunable probe design [4]. Ideal for chemical biology and diagnostic assay development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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